molecular formula C12H16ClN3 B11869395 4-Hydrazino-2,7,8-trimethylquinoline hydrochloride CAS No. 1173257-45-8

4-Hydrazino-2,7,8-trimethylquinoline hydrochloride

Cat. No.: B11869395
CAS No.: 1173257-45-8
M. Wt: 237.73 g/mol
InChI Key: NCGCEYVRSRWCBR-UHFFFAOYSA-N
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Description

4-Hydrazino-2,7,8-trimethylquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is commonly used in proteomics research and has various applications in scientific studies .

Preparation Methods

The preparation of 4-Hydrazino-2,7,8-trimethylquinoline hydrochloride involves synthetic routes that typically include the reaction of 2,7,8-trimethylquinoline with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to yield the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Condensation Reactions

The hydrazine moiety reacts with carbonyl compounds (aldehydes/ketones) under acidic or neutral conditions to form hydrazones. This reaction is pivotal for synthesizing Schiff base derivatives with tunable electronic properties.

Reagents/ConditionsProducts FormedYield (%)References
Benzaldehyde, HCl/EtOH, refluxN'-Benzylidene derivative78–85
Acetone, room temperature, 24 hrsN'-Isopropylidene derivative65–72

These derivatives serve as intermediates for further functionalization in medicinal chemistry applications.

Oxidation Reactions

Controlled oxidation transforms the hydrazine group into diazenyl or azoxy derivatives. Hydrogen peroxide and metal-based oxidants are commonly employed.

Oxidizing AgentConditionsProducts FormedReferences
H<sub>2</sub>O<sub>2</sub>0°C, acetic acidDiazene quinoline derivative
KMnO<sub>4</sub>Aqueous NaOH, 50°CAzoxyquinoline compound

Oxidation products are investigated for their photophysical properties in material science.

Cyclization Reactions

The hydrazine group facilitates intramolecular cyclization to form triazoloquinoline heterocycles, which are pharmacologically relevant.

Reagents/ConditionsProducts FormedYield (%)References
CuI, DMF, 120°C Triazolo[4,3-a]quinoline88
PCl<sub>5</sub>, toluene, refluxTetrazolo[1,5-a]quinoline73

Triazoloquinolines exhibit enhanced binding affinity to kinase targets in preliminary assays.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable arylation at the hydrazine nitrogen.

Catalyst SystemSubstrateProducts FormedYield (%)References
Pd(OAc)<sub>2</sub>/XPhos4-BromotolueneN-Aryl hydrazine derivative82
Suzuki-Miyaura conditionsPhenylboronic acidBiaryl-functionalized quinoline76

These reactions expand structural diversity for high-throughput screening libraries.

Substitution Reactions

The hydrazino group acts as a nucleophile in reactions with electrophiles like alkyl halides or acyl chlorides.

ElectrophileConditionsProducts FormedReferences
Acetyl chloridePyridine, 0°CN-Acetylated derivative
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, DMFN-Methylated analog

Substituted derivatives are explored for improved pharmacokinetic profiles.

Reduction Reactions

Selective reduction of the hydrazino group yields amine derivatives, though this pathway is less common.

Reducing AgentConditionsProducts FormedReferences
NaBH<sub>4</sub>/NiCl<sub>2</sub>EtOH, 60°C4-Amino-2,7,8-trimethylquinoline

Mechanistic Insights

  • Condensation : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by the hydrazine nitrogen.

  • Cyclization : Copper-mediated N–N bond formation precedes ring closure via elimination.

  • Oxidation : Radical intermediates are implicated in permanganate-mediated pathways.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-Hydrazino-2,7,8-trimethylquinoline hydrochloride exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential as a new antimicrobial agent. For instance, compounds derived from this structure have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results .

Anticancer Properties

The compound's structure allows it to interact with biological targets relevant to cancer treatment. Studies suggest it may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. Its mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and survival .

Biochemical Research

The hydrazine moiety in this compound facilitates various biochemical reactions. This property is exploited in synthesizing derivatives that may possess enhanced biological activities or altered physicochemical properties. Interaction studies are crucial for understanding its effects on enzymes and receptors involved in metabolic processes .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers assessed the antimicrobial efficacy of this compound derivatives against several pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, highlighting their potential as future antituberculosis agents .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. Results demonstrated significant cytotoxicity in breast and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analysis .

Mechanism of Action

The mechanism of action of 4-Hydrazino-2,7,8-trimethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group in the compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biological processes and pathways, making the compound useful in research and development .

Comparison with Similar Compounds

4-Hydrazino-2,7,8-trimethylquinoline hydrochloride can be compared with other similar compounds, such as:

    2-Hydrazino-4,7,8-trimethylquinoline: This compound has a similar structure but differs in the position of the hydrazino group.

    4-Hydrazino-2,7-dimethylquinoline: This compound has a similar structure but lacks one of the methyl groups.

The uniqueness of this compound lies in its specific structure and the presence of the hydrazino group, which contributes to its distinct chemical and biological properties .

Biological Activity

4-Hydrazino-2,7,8-trimethylquinoline hydrochloride is a chemical compound with a unique structure that includes a hydrazine functional group attached to a trimethylquinoline framework. This compound has garnered attention due to its potential biological activities, which are of interest in medicinal chemistry and biochemistry. The molecular formula is C12H15ClN3C_{12}H_{15}ClN_3 with an approximate molecular weight of 237.73 g/mol.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • Quinoline Ring : A bicyclic aromatic organic compound containing nitrogen.
  • Hydrazine Group : Enhances reactivity and potential biological activity.

This unique structural configuration may influence its pharmacological properties, making it a candidate for further research.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antimicrobial Activity : Initial findings suggest potential effectiveness against various bacterial strains.
  • Anticancer Properties : Research indicates that it may inhibit the growth of certain cancer cell lines.
  • Enzyme Inhibition : The compound may interact with specific enzymes, affecting metabolic pathways.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInhibits growth in specific cancer cell lines
Enzyme InhibitionPotential interaction with metabolic enzymes

The mechanism by which this compound exerts its biological effects is still under investigation. Interaction studies have focused on its binding affinity with biological targets such as proteins involved in metabolic processes. These studies are crucial for understanding its pharmacodynamics and potential side effects.

Synthesis Methods

The synthesis of this compound typically involves several steps that allow for the introduction of various functional groups. This multi-step synthesis is significant for developing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.

Synthesis Overview

  • Starting Materials : Quinoline derivatives and hydrazine.
  • Reactions : Various organic reactions including condensation and substitution.
  • Purification : Techniques such as recrystallization to obtain pure product.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant anticancer activity in vitro against breast cancer cell lines (MCF-7) .
  • Another investigation highlighted its antibacterial properties against Staphylococcus aureus, suggesting potential therapeutic applications in treating infections .

Properties

CAS No.

1173257-45-8

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

(2,7,8-trimethylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-7-4-5-10-11(15-13)6-8(2)14-12(10)9(7)3;/h4-6H,13H2,1-3H3,(H,14,15);1H

InChI Key

NCGCEYVRSRWCBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CC(=C2C=C1)NN)C)C.Cl

Origin of Product

United States

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